![molecular formula C20H22F3N5O B5596045 2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5596045.png)
2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine is a useful research compound. Its molecular formula is C20H22F3N5O and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.17764483 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medical Research
Dipeptidyl Peptidase IV Inhibitors : Pyrimidine derivatives, including pyrrolidines and thiazolidines, have been identified as potential dipeptidyl peptidase IV (DPP IV) inhibitors, offering a promising approach for treating type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense due to the recent approval of related compounds and the absence of long-term side effect data (Mendieta, Tarragó, & Giralt, 2011).
Optical Sensors : Pyrimidine derivatives have found significant applications as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These derivatives serve as recognition units for the synthesis of optical sensors, showcasing a blend of biological and medicinal utility with technological innovation (Jindal & Kaur, 2021).
Anti-inflammatory Activities : Recent developments in the synthesis of pyrimidine derivatives have shown potent anti-inflammatory effects. These effects are attributed to inhibitory responses against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. The study provides a comprehensive overview of the synthetic methods and the biological efficacy of these compounds, suggesting a basis for designing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Optoelectronic Materials : Research has highlighted the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. This review underscores the importance of these derivatives in advancing optoelectronic technology (Lipunova et al., 2018).
Propiedades
IUPAC Name |
[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-15(4-6-16)18(29)27-13-11-26(12-14-27)17-7-8-24-19(25-17)28-9-1-2-10-28/h3-8H,1-2,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCIARRYILZDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
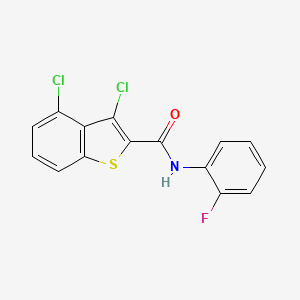
![N-ethyl-6-methoxy-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5595977.png)
![2-(3-methoxybenzyl)-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5595983.png)
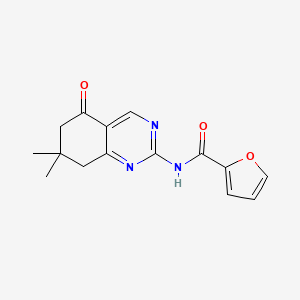
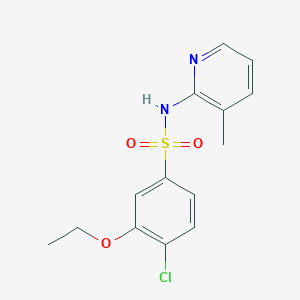
![N-[3-(4-morpholinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5595996.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5595997.png)
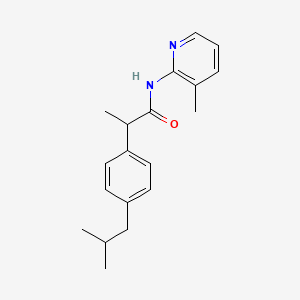
![2-(3,4-dimethoxyphenyl)-3-[(4-ethyl-1-piperazinyl)methyl]-7-methylquinoline](/img/structure/B5596016.png)
![methyl 6-deoxy-4-O-[2-O-(4-methoxybenzyl)-4,6-O-(1-methylethylidene)hexopyranosyl]-2,3-O-(1-methylethylidene)hexopyranoside](/img/structure/B5596021.png)
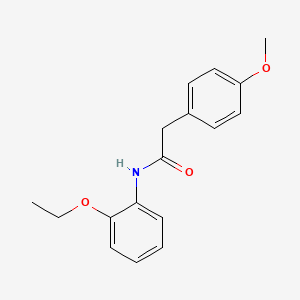
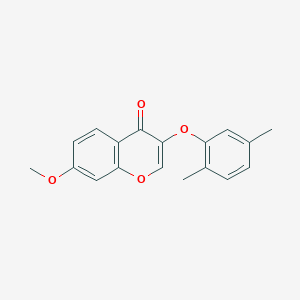
![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)
![N-{2-[2-(3-ethyl-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5596055.png)
